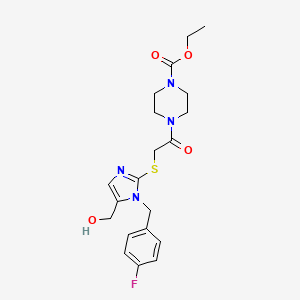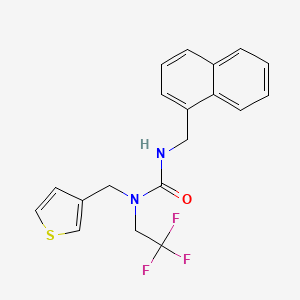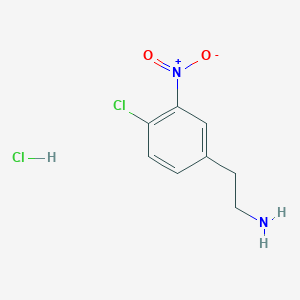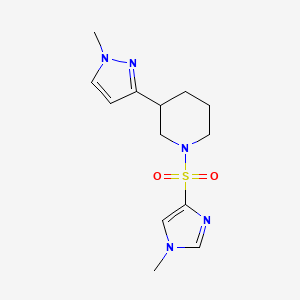
1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a piperidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
科学的研究の応用
Synthesis and Antimicrobial Activity
Compounds incorporating similar structural features to "1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine" have been explored for their potential in synthesizing new heterocycles with antimicrobial properties. For instance, research by El‐Emary, Al-muaikel, and Moustafa (2002) demonstrated the synthesis of new heterocyclic compounds based on sulfonamide and pyrazole frameworks, revealing their significant antimicrobial activity. This indicates a broader interest in the antimicrobial applications of sulfonyl and pyrazolyl derivatives in scientific research (El‐Emary, Al-muaikel, & Moustafa, 2002).
Electrolytic Coloring of Anodized Aluminum
Research into the application of heterocyclic organic compounds, such as piperidine derivatives, has extended into the field of materials science, specifically in the electrolytic coloring of anodized aluminum. Moshohoritou, Tsangaraki-Kaplanoglou, and Kotsira (1994) investigated the influence of compounds including piperidine on the throwing power and stability of Tin(II) solutions used in coloring processes. This highlights the versatility of piperidine derivatives in applications beyond pharmaceuticals, demonstrating their utility in improving material processing techniques (Moshohoritou, Tsangaraki-Kaplanoglou, & Kotsira, 1994).
Synthesis of Bioactive Derivatives
The synthesis of bioactive derivatives incorporating elements of the structure has been a significant area of research. Studies have focused on creating compounds with potential antibacterial, antifungal, and antimalarial activities. For example, research by Bhatt, Kant, and Singh (2016) explored the synthesis of novel sulfonamide and amide derivatives featuring piperidine and imidazo[1,2-b]pyridazine moieties. These compounds were evaluated for their antimicrobial activities, demonstrating the research community's ongoing interest in discovering new therapeutic agents with unique mechanisms of action (Bhatt, Kant, & Singh, 2016).
Chemical Modification and Functionalization
The chemical modification and functionalization of heterocyclic compounds, including the addition of sulfonyl groups to imidazole and pyridine derivatives, have been explored to create a variety of room temperature ionic liquids (RTILs) and other novel compounds. Research by Zhang, Martin, and Desmarteau (2003) exemplifies this approach, offering insights into methodologies for direct methylation or trifluoroethylation, thereby expanding the utility and applicability of these heterocyclic compounds in various chemical syntheses (Zhang, Martin, & Desmarteau, 2003).
特性
IUPAC Name |
1-(1-methylimidazol-4-yl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2S/c1-16-9-13(14-10-16)21(19,20)18-6-3-4-11(8-18)12-5-7-17(2)15-12/h5,7,9-11H,3-4,6,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRIBFCLXZIGSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CN(C=N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

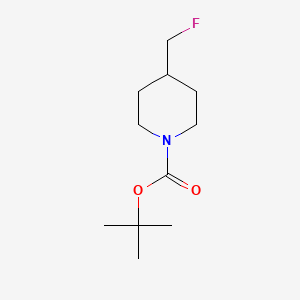
![N'-[7-[1-(3-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide](/img/structure/B2364218.png)


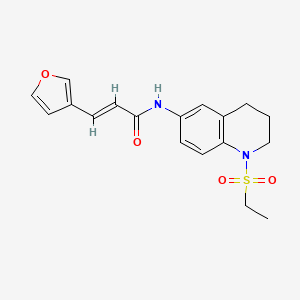

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2364226.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2364227.png)
![2-Cyano-N-[[(2S,3S)-4-ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide](/img/structure/B2364229.png)
![N-[2-(2-Chlorophenyl)-3,3,3-trifluoropropyl]prop-2-enamide](/img/structure/B2364231.png)
![2-amino-4-(thiophen-2-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2364234.png)
